1-benzyl-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea
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Overview
Description
1-benzyl-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a complex organic compound that features an indole moiety, a sulfonyl group, and a urea linkage. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-benzyl-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The sulfonyl group can be introduced through sulfonation reactions, and the final urea linkage is formed by reacting the sulfonyl-indole intermediate with an isocyanate or a carbamate under controlled conditions .
Chemical Reactions Analysis
1-benzyl-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic applications include treatments for viral infections, inflammation, and cancer.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways such as signal transduction and gene expression . The sulfonyl group enhances the compound’s ability to interact with enzymes and proteins, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar compounds include other indole derivatives like indole-3-acetic acid and indole-3-carbinol. Compared to these, 1-benzyl-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea has a unique combination of functional groups that enhance its biological activity and specificity . This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-benzyl-3-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-15-19(17-10-6-7-11-18(17)23(15)2)27(25,26)13-12-21-20(24)22-14-16-8-4-3-5-9-16/h3-11H,12-14H2,1-2H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXLUCGTUJRJNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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